molecular formula C15H18N2O3 B2698370 (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide CAS No. 2035003-47-3

(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide

Cat. No.: B2698370
CAS No.: 2035003-47-3
M. Wt: 274.32
InChI Key: PFJQLWPPJCDASK-VOTSOKGWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide is a synthetic organic compound that features a furan ring, a pyrrole ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide can be achieved through a multi-step process:

    Formation of the Acrylamide Moiety: The acrylamide group can be introduced via a reaction between acryloyl chloride and an amine precursor.

    Introduction of the Furan Ring: The furan ring can be incorporated through a palladium-catalyzed coupling reaction.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a condensation reaction with a suitable pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.

    Biochemical Probes: Can be used to study enzyme interactions due to its functional groups.

Medicine

    Diagnostics: Can be used in the development of diagnostic agents.

Industry

    Polymer Science: Can be used as a monomer in the synthesis of functional polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The furan and pyrrole rings can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(3-hydroxypropyl)acrylamide: Lacks the pyrrole ring.

    (E)-3-(furan-2-yl)-N-(3-hydroxy-3-phenylpropyl)acrylamide: Contains a phenyl ring instead of a pyrrole ring.

Uniqueness

The presence of both furan and pyrrole rings in (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide provides unique electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-17-10-2-5-13(17)14(18)8-9-16-15(19)7-6-12-4-3-11-20-12/h2-7,10-11,14,18H,8-9H2,1H3,(H,16,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJQLWPPJCDASK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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